BenchChemオンラインストアへようこそ!

2,6-dimethyl-1H-pyrimidin-4-one

Tautomerism Physicochemical profiling Hydrogen bonding

2,6-Dimethyl-1H-pyrimidin-4-one (CAS 6622-92-0; PubChem CID 81098), also indexed as 6-hydroxy-2,4-dimethylpyrimidine and 2,6-dimethyl-4(3H)-pyrimidinone, is a monohydroxypyrimidine heterocycle with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. It exists as a white crystalline solid with a melting point of 198.5–200 °C and is commercially supplied at ≥98–99% purity for use as a pharmaceutical intermediate, agrochemical building block, and organic synthesis precursor.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B7727946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethyl-1H-pyrimidin-4-one
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N=C(N1)C
InChIInChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9)
InChIKeyUQFHLJKWYIJISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-1H-pyrimidin-4-one (CAS 6622-92-0): Core Scaffold Profile for Scientific Procurement


2,6-Dimethyl-1H-pyrimidin-4-one (CAS 6622-92-0; PubChem CID 81098), also indexed as 6-hydroxy-2,4-dimethylpyrimidine and 2,6-dimethyl-4(3H)-pyrimidinone, is a monohydroxypyrimidine heterocycle with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol [1]. It exists as a white crystalline solid with a melting point of 198.5–200 °C and is commercially supplied at ≥98–99% purity for use as a pharmaceutical intermediate, agrochemical building block, and organic synthesis precursor . The compound undergoes keto-enol tautomerism between the 4-oxo (keto) and 4-hydroxy (enol) forms, a property that fundamentally influences its reactivity, hydrogen-bonding capacity, and biological recognition [2].

Why 2,6-Dimethyl-1H-pyrimidin-4-one Cannot Be Freely Substituted by In-Class Pyrimidinone Analogs


Within the 4-pyrimidinone family, the specific 2,6-dimethyl substitution pattern confers a measurably distinct tautomeric equilibrium, regioselective reactivity, and physicochemical profile that generic analogs—such as 4-oxo-6-methylpyrimidine, 2-oxo-4,6-dimethylpyrimidine, or non-oxo 2,4-dimethylpyrimidine—do not replicate. The vapour-phase keto-enol equilibrium constant (K_T) for 4-oxo-2,6-dimethylpyrimidine is approximately 2, double that of other 4-oxopyrimidines (K_T ≈ 1), directly impacting its hydrogen-bond donor/acceptor ratio and molecular recognition properties [1]. Furthermore, the presence of the 4-oxo group activates the 2-methyl substituent for regioselective condensation with aromatic aldehydes—a reactivity pattern absent in 2-oxo-4,6-dimethylpyrimidine regioisomers and in non-hydroxylated 2,4-dimethylpyrimidine [2]. These differences are not merely structural nuances; they translate into divergent synthetic utility, biological target engagement profiles, and batch-to-batch reproducibility in downstream applications.

Quantitative Differential Evidence: 2,6-Dimethyl-1H-pyrimidin-4-one vs. Closest Analogs


Tautomeric Equilibrium Constant (K_T) Distinguishes 2,6-Dimethyl Substitution from All Other 4-Oxopyrimidines

Infrared absorption spectroscopy in the vapour phase reveals that the tautomeric equilibrium constant (K_T = [keto]/[enol]) for 4-oxo-2,6-dimethylpyrimidine is approximately 2, whereas all other 4-oxopyrimidines examined, including 4-oxo-6-methylpyrimidine, exhibit K_T values of approximately 1 [1]. This 2-fold shift in the keto:enol ratio is attributed to the electron-donating effect of the two methyl groups stabilizing the keto tautomer. In low-temperature inert matrices, the equilibrium constant for 4-oxo-6-methylpyrimidine varies with matrix gas activity, while 4-oxo-2,6-dimethylpyrimidine demonstrates a more stable preference for the keto form [1]. In liquid solvent systems, both classes shift predominantly to the keto form, but the intrinsic vapour-phase preference establishes a distinct baseline for the 2,6-dimethyl-substituted scaffold.

Tautomerism Physicochemical profiling Hydrogen bonding

Regioselective Reactivity: 2-Methyl Group Preferentially Engages in Condensation Reactions vs. 6-Methyl

NMR spectroscopic analysis demonstrates that when 6-hydroxy-2,4-dimethylpyrimidine (i.e., 2,6-dimethyl-1H-pyrimidin-4-one) reacts with benzaldehyde or p-nitrobenzenediazonium salts, condensation occurs exclusively through the methyl group at position 2, not position 6 [1]. This regioselectivity is governed by the differential electron density imparted by the adjacent 4-oxo (or 4-hydroxy) group and the ring nitrogen at position 1. In contrast, the 2-oxo-4,6-dimethylpyrimidine regioisomer displays a fundamentally different regioselective pattern, with electrophilic substitution occurring at the C-6 methyl group of N-substituted derivatives [2]. This positional selectivity is critical for designing derivatives with predictable substitution patterns.

Regioselective synthesis Reactivity profiling Derivatization

Physicochemical Property Divergence: Melting Point and Lipophilicity vs. Non-Oxo 2,4-Dimethylpyrimidine

The presence of the 4-oxo group in 2,6-dimethyl-1H-pyrimidin-4-one fundamentally alters key physicochemical parameters relative to its non-oxo analog 2,4-dimethylpyrimidine. The target compound is a high-melting crystalline solid (mp 198.5–200 °C) with a computed XLogP3-AA of −0.4 and a topological polar surface area of 41.5 Ų [1]. In contrast, 2,4-dimethylpyrimidine (CAS 14331-54-5) is a liquid at room temperature (mp −2 °C, bp 150.55 °C), with a predicted pKa of 2.38 and a density of 1.0 g/cm³, indicating dramatically lower crystallinity and higher volatility [2]. The 0.4 logP difference (XLogP −0.4 for target vs. estimated ~0 for the non-oxo analog) shifts the target compound toward greater aqueous solubility, while the 1-hydrogen bond donor (from the NH/OH tautomer) provides additional intermolecular interaction capacity absent in the fully aromatic 2,4-dimethylpyrimidine.

Physicochemical properties Formulation Crystallinity

Synthetic Accessibility and Commercial Purity Enable Direct Procurement of ≥99% Pure Material

2,6-Dimethyl-1H-pyrimidin-4-one is commercially available from multiple reputable suppliers at ≥98–99% purity (HPLC) as a white crystalline solid, with certificate of analysis (CoA) documentation provided . The compound is synthesized via condensation of acetamidine hydrochloride with ethyl acetoacetate under basic conditions, a well-established route that can be performed under conventional reflux or microwave-assisted conditions to achieve good yields . This established synthetic accessibility contrasts with less common 4-pyrimidinone regioisomers such as 2-oxo-4,6-dimethylpyrimidine, which may require alternative precursors and are less broadly stocked at high purity by major chemical suppliers.

Chemical procurement Quality assurance Synthetic intermediate

Scaffold Versatility: Core Precursor for 5-Substituted Derivatives with Antibacterial and Antitumor Activity

5-Substituted 2,6-dimethylpyrimidin-4(3H)-ones derived from the target scaffold have been evaluated in published studies for antibacterial activity against Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Bacillus subtilis, with molecular docking performed against biological targets [1]. Schiff base derivatives of 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one demonstrated in vitro antimicrobial effects against both bacterial and fungal species [2]. While the unsubstituted parent compound 2,6-dimethyl-1H-pyrimidin-4-one itself is primarily a synthetic intermediate rather than a terminal bioactive agent, its 2,6-dimethyl-4-oxo substitution pattern is preserved in the final bioactive molecules, making the scaffold a critical determinant of activity. In contrast, derivatives built on the 2-oxo-4,6-dimethylpyrimidine scaffold or uracil (2,4-dioxo) scaffolds engage different target profiles due to altered hydrogen-bonding geometry and electronic distribution.

Medicinal chemistry Antibacterial Antitumor

Procurement-Driven Application Scenarios for 2,6-Dimethyl-1H-pyrimidin-4-one Based on Quantitative Evidence


Rational Design of 2-Styrylpyrimidin-4-one Derivatives via Regioselective Condensation

Medicinal chemistry groups synthesizing 2-styrylpyrimidin-4-one libraries should prioritize this scaffold over 2-oxo-4,6-dimethylpyrimidine regioisomers. The NMR-validated regioselective reactivity at the 2-methyl group, demonstrated with benzaldehyde and p-nitrobenzenediazonium salts, ensures exclusive formation of (Z)-2-(2-arylethenyl)pyrimidin-4(3H)-one products without isomeric contamination [1]. This regiochemical predictability, confirmed by X-ray crystallography of the resulting styryl derivatives, eliminates the need for chromatographic separation of regioisomers—directly reducing purification costs and improving isolated yields in parallel synthesis campaigns [2].

Pre-Formulation Physicochemical Assessment Requiring Defined Crystalline Character

For pre-formulation studies where solid-state properties dictate milling, blending, and dissolution behaviour, the high melting point (198.5–200 °C) and crystalline needle morphology of 2,6-dimethyl-1H-pyrimidin-4-one provide a reproducible solid form suitable for XRPD characterization and thermal analysis (DSC/TGA) [1]. In contrast, the liquid 2,4-dimethylpyrimidine analog (mp −2 °C) cannot be processed as a crystalline solid, making the target compound the appropriate choice when solid-form consistency is a procurement criterion for intermediate-scale synthesis or early formulation development.

Aqueous-Compatible Reaction Conditions Benefiting from Enhanced Hydrophilicity

The computed XLogP of −0.4 and the presence of one hydrogen-bond donor (from the NH/OH tautomer) confer greater aqueous compatibility on 2,6-dimethyl-1H-pyrimidin-4-one compared to the more lipophilic, non-hydroxylated 2,4-dimethylpyrimidine [1]. This property is advantageous for reactions conducted in aqueous or biphasic media, including biocatalytic transformations, where adequate water solubility of the substrate is rate-limiting. Procurement of this scaffold over more hydrophobic analogs may reduce or eliminate the need for co-solvents such as DMSO or DMF in aqueous reaction systems.

Scaffold for 5-Substituted Antimetabolite Libraries in Academic Drug Discovery

The 2,6-dimethylpyrimidin-4(3H)-one core serves as a validated starting point for 5-substituted antimetabolite synthesis, with published protocols demonstrating condensation at the active 5-position to yield compounds screened for antibacterial activity against Gram-positive and Gram-negative strains [1]. The commercial availability of the parent scaffold at ≥99% purity from multiple suppliers ensures that academic and biotech procurement teams can source material with documented lot-to-lot consistency, minimizing variability in downstream biological assay results [2].

Quote Request

Request a Quote for 2,6-dimethyl-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.